N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Description

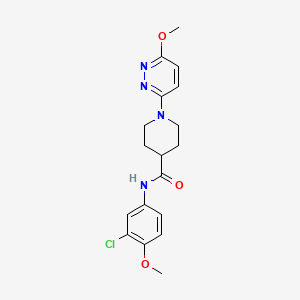

N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring two distinct aromatic substituents: a 3-chloro-4-methoxyphenyl group attached to the carboxamide nitrogen and a 6-methoxypyridazin-3-yl group linked to the piperidine ring. This compound’s structure combines halogenated and methoxy-substituted aromatic systems, which are common pharmacophores in medicinal chemistry for modulating target binding and pharmacokinetic properties .

Properties

Molecular Formula |

C18H21ClN4O3 |

|---|---|

Molecular Weight |

376.8 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C18H21ClN4O3/c1-25-15-4-3-13(11-14(15)19)20-18(24)12-7-9-23(10-8-12)16-5-6-17(26-2)22-21-16/h3-6,11-12H,7-10H2,1-2H3,(H,20,24) |

InChI Key |

BTTXNJQIRPXGPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a condensation reaction with a suitable hydrazine derivative.

Attachment of the Phenyl Ring: The phenyl ring with chloro and methoxy substituents is attached via a nucleophilic substitution reaction.

Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, synthetic yields, and biological relevance.

Halogen-Substituted Piperidine-4-Carboxamides

describes three HCV inhibitors with piperidine-4-carboxamide backbones and halogenated aromatic substituents:

- N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-bromo-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide : Bromo-substituted variant (76% yield, >98% purity).

- N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide : Chloro-substituted variant (66% yield, >98% purity).

- N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide : Fluoro-substituted variant (58% yield, >98% purity).

Key Findings :

- Halogen Impact : Chloro and bromo analogs exhibited higher synthetic yields than the fluoro variant, suggesting steric and electronic effects influence reaction efficiency .

- Structural Divergence : Unlike the target compound, these analogs feature oxazole-linked substituents and dimethylpiperidine-propyl chains, which may enhance lipophilicity and HCV inhibition .

Substituted Benzene and Pyridazine Derivatives

highlights N-(3-chloro-4-methoxyphenyl)acetamide (Fragment 15) , which shares the 3-chloro-4-methoxyphenyl group with the target compound. This fragment demonstrated binding interactions with a protein target via halogen (Cl) and hydrogen (methoxy) bonds, suggesting the target compound’s chloro-methoxy group may similarly engage in target recognition .

describes a patented crystalline compound containing a 6-methoxypyridazin-3-yl group, akin to the target’s pyridazine moiety.

Piperidine-3-Carboxamide vs. Piperidine-4-Carboxamide

details 1-(3-benzoylbenzoyl)-N-(3-chloro-4-methoxyphenyl)piperidine-3-carboxamide, which differs from the target compound in carboxamide position (piperidine-3 vs. 4) and substituent (benzoyl vs. pyridazine).

Heterocyclic Variations

references N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide , which replaces the target’s 6-methoxypyridazine with a triazolo-pyridazine group. This substitution introduces a fused triazole ring, likely enhancing metabolic stability or altering target selectivity .

Data Tables

Table 1: Comparison of Halogen-Substituted Piperidine-4-Carboxamides

Table 2: Comparison of Heterocyclic Moieties

Research Findings and Implications

- Halogen Effects : Chloro substituents, as seen in the target compound and analogs, balance synthetic efficiency and target binding (e.g., halogen bonding with Gly151 in ) .

- Heterocycle Role : The 6-methoxypyridazin-3-yl group may confer unique electronic properties compared to oxazole or triazolo derivatives, influencing solubility or target engagement .

- Positional Isomerism : Piperidine-3-carboxamide analogs () demonstrate that carboxamide positioning can be optimized for specific applications without compromising synthetic viability .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring, a methoxypyridazine moiety, and a chloro-methoxy-substituted phenyl group, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 345.81 g/mol. The compound's structure is illustrated below:

| Component | Structure |

|---|---|

| Piperidine Ring | Piperidine |

| Methoxypyridazine Moiety | Methoxypyridazine |

| Chloro-Methoxy Phenyl Group | Chloro-Methoxy Phenyl |

The presence of both chloro and methoxy groups on the phenyl ring enhances the compound's biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that this compound has significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Enzyme Inhibition

The compound also demonstrates inhibitory effects on key enzymes relevant to various diseases. For instance, it has been evaluated as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. Preliminary findings suggest that it possesses moderate to strong inhibitory activity against AChE, with IC50 values comparable to standard inhibitors .

Case Studies

-

Case Study 1: Antibacterial Efficacy

A study conducted on a series of synthesized compounds, including this compound, revealed its effectiveness against multiple bacterial strains. The study reported IC50 values ranging from 2.14 µM to 6.28 µM for various derivatives, indicating strong antibacterial potential . -

Case Study 2: AChE Inhibition

Another investigation focused on the enzyme inhibition properties of this compound highlighted its potential as a therapeutic agent for neurodegenerative diseases. The study utilized molecular docking techniques to predict binding affinities and interactions with the active site of AChE, supporting its candidacy as a lead compound for drug development .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(3-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide | Lacks chlorine substitution | Moderate antibacterial activity |

| N-(4-chloro-3-methoxyphenyl)-piperidine-1-carboxamide | Different substituents on phenyl ring | Antidepressant properties |

| N-(3-chloro-4-methoxyphenyl)-N-(6-methoxypyridazin-3-yloxy)propanamide | Contains an additional oxygen link | Potential anti-inflammatory effects |

The presence of both chloro and methoxy groups in the target compound enhances its biological activity compared to structurally similar compounds.

Q & A

Q. What synthetic routes are reported for N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, and how are yields optimized?

- Methodological Answer : The compound is synthesized via multi-step protocols involving amide coupling and piperidine ring functionalization . For example:

- Step 1 : Activation of the carboxylic acid (e.g., using HBTU or BOP reagents) followed by coupling with substituted anilines (e.g., 3-chloro-4-methoxyaniline) in THF or DMF, with Et₃N as a base .

- Step 2 : Introduction of the pyridazine moiety via nucleophilic substitution or Pd-catalyzed cross-coupling. Yields (~50-60%) are improved by optimizing stoichiometry (1:1.2 molar ratio of piperidine-4-carboxylic acid to aryl amine) and reaction duration (12-24 hrs) .

- Purification : Silica gel chromatography (eluent: EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized for structural integrity and purity in academic studies?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy group positions) and piperidine ring conformation. Key signals: aromatic protons at δ 6.8-7.5 ppm, piperidine CH₂ at δ 2.5-3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₀ClN₃O₃) with <2 ppm error .

- HPLC : Purity ≥95% achieved using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand competition assays (e.g., [³H]-labeled ligands for σ1/σ2 receptors) to determine Ki values. Example: Incubation with membrane fractions (HEK293 cells) at 25°C for 60 min .

- Enzyme Inhibition : Fluorescence-based assays (e.g., monoacylglycerol lipase inhibition) using 4-nitrophenyl acetate as a substrate, monitored at 405 nm .

Advanced Research Questions

Q. How do structural modifications of the piperidine-4-carboxamide scaffold affect σ1 receptor affinity and selectivity?

- Methodological Answer :

- SAR Studies : Substituting the N-benzyl group with 4-chlorobenzyl increases σ1 affinity (Ki = 3.7 nM) and σ2/σ1 selectivity (ratio = 351). Conversely, replacing methoxy groups with fluorine reduces off-target activity .

- Computational Docking : Molecular docking (e.g., AutoDock Vina) identifies hydrophobic interactions between the 3-chloro-4-methoxyphenyl group and σ1 receptor residues (e.g., Tyr 173) .

Q. What computational strategies resolve contradictions in reported IC₅₀ values across different studies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : 100-ns simulations (AMBER force field) reveal ligand-receptor binding stability. Example: Hydrophobic interactions with MAGL’s Leu 214 and Ser 122 explain potency variations (IC₅₀ = 0.5–5 µM) .

- Meta-Analysis : Cross-referencing assay conditions (e.g., ATP concentration in kinase assays) and normalizing data to positive controls (e.g., staurosporine) .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

- Methodological Answer :

- Microsomal Incubations : Liver microsomes (human/rat) incubated at 37°C with NADPH. LC-MS/MS quantifies parent compound depletion (t₁/₂ = 30–120 min) .

- CYP450 Inhibition : Fluorescent probes (e.g., 7-benzyloxyquinoline for CYP3A4) identify metabolic liabilities .

Q. What strategies mitigate off-target activity in kinase inhibition studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.